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Introduction
SR-4835 is a potent and highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent

Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] Its development as a

chemical probe and potential therapeutic agent stems from its ability to induce a "BRCAness"

phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP

inhibitors. This guide provides a comprehensive overview of the selectivity profile of SR-4835,

detailing its activity against its primary targets and a broader range of kinases. It also outlines

the experimental protocols used to determine these activities and visualizes the key

mechanisms of action.

Data Presentation: Quantitative Selectivity Profile
The selectivity of SR-4835 has been rigorously characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data regarding its potency

and selectivity.

Table 1: Potency of SR-4835 against Primary Targets
(CDK12 and CDK13)
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Target Assay Type Value Reference(s)

CDK12 IC50 (ADP-Glo) 99 ± 10.5 nM [2]

CDK12 Kd (DiscoverX) 98 nM [2]

CDK13 Kd (Binding Assay) 4.9 nM [1]

Table 2: Selectivity of SR-4835 against a Panel of over
450 Kinases
SR-4835 was profiled against a large panel of over 450 kinases at a concentration of 10 µM

and was found to be highly selective for CDK12 and CDK13.[2] While the complete dataset is

not publicly available in a tabular format, key off-targets with measurable binding affinities were

identified.

Off-Target Assay Type Kd Value Reference(s)

GSK3B Binding Affinity 810 nM [2]

GSK3A Binding Affinity 1.2 µM [2]

CDK6 Binding Affinity 5.1 µM [2]

Table 3: Activity of SR-4835 against other CMGC Group
Kinases
Further studies have investigated the selectivity of SR-4835 against the CMGC group of

kinases, which includes CDKs, MAPKs, GSK3, and CDK-like kinases.
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Kinase
Inhibition
Observed

IC50 Reference(s)

CDK10

Moderate,

approximately 10-fold

lower potency than for

CDK12/13

Not specified [3]

CDK7, CDK8, CDK9
No significant

inhibitory activity
Not applicable [3]

DYRK family
No significant

inhibitory activity
Not applicable [3]

HIPK family
No significant

inhibitory activity
Not applicable [3]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following are protocols for the key experiments used to characterize the selectivity profile

of SR-4835.

In Vitro Kinase Inhibition Assay (Radioactive [32P]-ATP)
This assay directly measures the enzymatic activity of the kinase by quantifying the

incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

Recombinant active CDK12/CycK or CDK13/CycK complex

Kinase assay buffer (50 mM HEPES pH 7.6, 34 mM KCl, 7 mM MgCl2, 5 mM β-glycerol

phosphate, 2.5 mM DTE)

[γ-32P]ATP

Cold ATP
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Substrate (e.g., GST-tagged RNA Polymerase II C-terminal domain (GST-CTD))

SR-4835 (serial dilutions)

SDS-PAGE loading dye

SDS-PAGE gels

Phosphorimager system

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, 0.2 µM of the recombinant

kinase, and the desired concentration of SR-4835 or DMSO vehicle control.

Pre-incubate the mixture for 5 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 0.2 mM) and

[γ-32P]ATP, along with the substrate (e.g., 100 µM pS7-CTD).

Incubate the reaction for 60 minutes at 30°C.

Terminate the reaction by adding SDS-PAGE loading dye.

Separate the reaction products by SDS-PAGE.

Visualize the phosphorylated substrate using a phosphorimager system.

Quantify the band intensities to determine the extent of inhibition at each SR-4835
concentration and calculate the IC50 value using a sigmoidal dose-response curve.[3]

ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of

ADP produced during the kinase reaction.

Materials:

Recombinant active CDK12/CycK
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Kinase assay buffer

ATP

Substrate (e.g., a generic kinase substrate)

SR-4835 (serial dilutions)

ADP-Glo™ Reagent

Kinase Detection Reagent

Opaque-walled multiwell plates

Luminometer

Procedure:

Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and kinase

assay buffer.

Add serial dilutions of SR-4835 or DMSO vehicle control to the wells.

Initiate the reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the kinase reaction.

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase

activity. Calculate the IC50 value from the dose-response curve.
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KINOMEscan™ Broad Kinase Panel Screening
(DiscoverX)
This is a competition binding assay used to determine the binding affinity of a compound to a

large panel of kinases.

Materials:

DNA-tagged kinases

Immobilized, active-site directed ligands

SR-4835

Quantitative PCR (qPCR) reagents

Procedure:

A panel of DNA-tagged kinases is used.

In the absence of a competitor, the kinase binds to an immobilized ligand.

SR-4835 is added as a competitor. If SR-4835 binds to the kinase, it prevents the kinase

from binding to the immobilized ligand.

The amount of kinase bound to the solid support is measured via qPCR of the attached DNA

tag.

The results are reported as "percent of control," where the control is the amount of kinase

bound in the absence of the test compound. A lower percentage indicates stronger binding of

the test compound.

For compounds showing significant binding, a Kd (dissociation constant) is determined by

running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)
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CETSA is used to verify target engagement in a cellular context. The principle is that a ligand

binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

Cultured cells (e.g., a relevant cancer cell line)

SR-4835

PBS (Phosphate-Buffered Saline)

Lysis buffer with protease inhibitors

PCR thermocycler

Western blotting reagents (antibodies against the target protein and loading control)

Procedure:

Treat cultured cells with SR-4835 or a vehicle control for a specified time.

Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension and heat the aliquots to a range of different temperatures in a

PCR thermocycler for a short duration (e.g., 3 minutes).

Lyse the cells by freeze-thawing or with a lysis buffer.

Separate the soluble fraction (containing non-denatured proteins) from the precipitated,

denatured proteins by centrifugation.

Analyze the amount of the target protein (e.g., CDK12) remaining in the soluble fraction by

Western blotting.

A shift in the melting curve to a higher temperature in the SR-4835-treated samples

compared to the control indicates that SR-4835 has bound to and stabilized the target

protein.
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Mandatory Visualizations
Signaling Pathway of SR-4835 Action
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SR-4835 Inhibition
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Preparation

Reaction

Detection & Analysis
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[https://www.benchchem.com/product/b610978#sr-4835-cdk12-cdk13-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b610978#sr-4835-cdk12-cdk13-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

